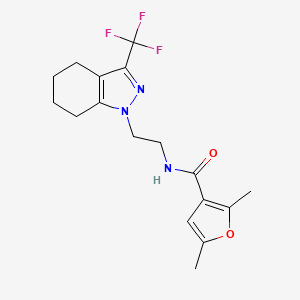
2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiazolyl-acetic acid derivatives involves several chemical reactions, focusing on condensation and optimization of reaction conditions. For example, Yin Shu-mei (2006) described the synthesis of a related thiazolyl-acetic acid derivative through condensation, achieving a yield of 70% under optimized conditions, with a melting point of 140-142°C (Yin Shu-mei, 2006).
Molecular Structure Analysis
The molecular structure of thiazolyl-acetic acid derivatives has been elucidated using various analytical techniques. For instance, the stereochemical structure of a similar compound was determined by X-ray crystallography, highlighting the precise arrangement of atoms within the molecule and confirming the structural integrity of the synthesized compound (T. Kanai et al., 1993).
Chemical Reactions and Properties
Thiazolyl-acetic acid derivatives undergo a range of chemical reactions, leading to the formation of various compounds with distinct properties. A study demonstrated the regioselective synthesis of novel 2,4,5-trisubstituted thiazole derivatives through a domino multicomponent reaction, showcasing the compound's versatility in chemical synthesis (Mohit Saroha & J. Khurana, 2019).
Physical Properties Analysis
Physical properties such as melting point and solubility are crucial for understanding the practical applications of thiazolyl-acetic acid derivatives. For instance, the melting point of a synthesized derivative was reported to be 140-142°C, which is an essential parameter for its handling and storage (Yin Shu-mei, 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, play a significant role in the compound's applications. The efficient preparation and characterization of thiazolyl-acetic acid derivatives underline their potential as chemical modifiers and their contribution to the development of novel compounds with desired properties (T. Kanai et al., 1993).
科学的研究の応用
Chemical Synthesis and Structural Properties
Thiazole derivatives are synthesized through various chemical reactions, providing insights into their structural properties and potential applications. For example, the reaction of chloral with substituted anilines followed by treatment with thioglycolic acid produced a series of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, demonstrating a synthetic route of interest for developing compounds with potential biological activities (Issac & Tierney, 1996).
Antioxidant and Anti-inflammatory Applications
Research into benzofused thiazole derivatives has shown promise for their application as antioxidant and anti-inflammatory agents. A study exploring the synthesis and pharmacological evaluation of these derivatives found that some possessed distinct anti-inflammatory activity and potential antioxidant activity against reactive species, highlighting the therapeutic potential of thiazole compounds in this area (Raut et al., 2020).
Broad Biological Activities
Azolylthioacetic acids, a class encompassing thiazole derivatives, have been characterized by diverse biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activity. This wide range of activities underscores the potential of these compounds in developing new bioactive materials for various scientific and therapeutic applications (Chornous et al., 2016).
Potential in Neuroprotection and Cerebrovascular Stroke Research
While not directly related to 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid, the study of neuroprotective strategies in cerebrovascular stroke presents an example of the broader applicability of chemical compounds in medical research. The exploration of various compounds, including those acting on the glutamatergic system, antioxidants, and others, indicates the complex signaling cascades involved in stroke and the potential for developing targeted therapies using chemically synthesized compounds (Karsy et al., 2017).
作用機序
Target of Action
The primary target of 2-(4-((Aminothioxomethyl)amino)-3,5-thiazolyl)acetic acid is the Beta-lactamase TEM in Escherichia coli . Beta-lactamase TEM is an enzyme that hydrolyzes the beta-lactam bond in susceptible beta-lactam antibiotics, thus conferring resistance to penicillins and cephalosporins .
Mode of Action
It is known that tem-type beta-lactamases are capable of hydrolyzing cefotaxime and ceftazidime , suggesting that this compound may have a similar mode of action.
Biochemical Pathways
Given its target, it is likely involved in the pathway related to beta-lactam antibiotic resistance .
Result of Action
Given its target, it is likely to confer resistance to certain antibiotics by hydrolyzing the beta-lactam bond in susceptible beta-lactam antibiotics .
特性
IUPAC Name |
2-[2-(carbamothioylamino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S2/c7-5(12)9-6-8-3(2-13-6)1-4(10)11/h2H,1H2,(H,10,11)(H3,7,8,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBDKVWEMBRNNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)NC(=S)N)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2480486.png)
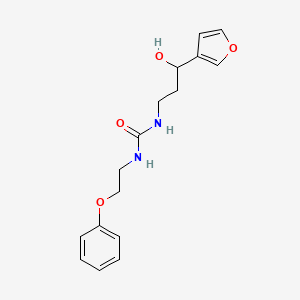
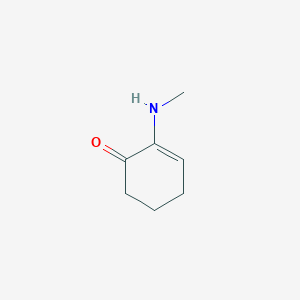


![3-(3-Chlorophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2480497.png)
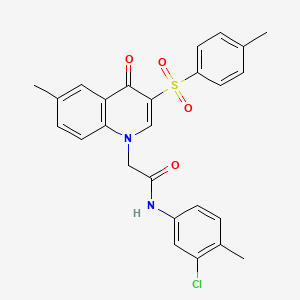
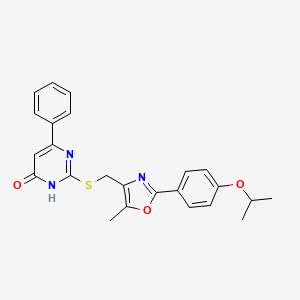
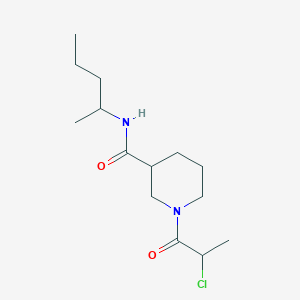
![(2S)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2480503.png)
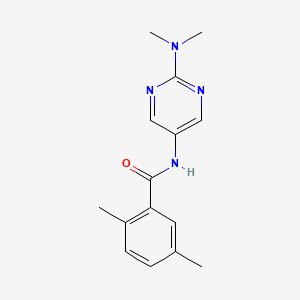
![2-Cyclopentyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2480505.png)
![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)
